The synthesis of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone typically involves several steps, including:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and selectivity in these synthetic routes .
The molecular structure of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone features:
The compound exhibits a complex three-dimensional conformation due to its multiple rings and substituents, which can significantly affect its interaction with biological systems .
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reagents that promote desired transformations while minimizing side reactions .
The mechanism of action for (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone primarily involves its interaction with specific biological targets:
These mechanisms underscore its potential therapeutic applications in conditions such as diabetes and inflammatory diseases .
The physical and chemical properties of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone include:
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molar Mass | 333.18 g/mol |
Melting Point | 105 °C |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under normal laboratory conditions |
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications .
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone has several scientific applications:
Ongoing research continues to explore its full therapeutic potential and mechanisms of action within various biological systems .
Systematic nomenclature of benzodioxepins follows IUPAC conventions based on ring size, heteroatom positioning, and saturation patterns. The parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, features a benzene ring fused to a seven-membered 1,5-dioxepine ring with two carbon atoms between oxygen atoms. The dihydro designation indicates partial saturation, distinguishing it from fully aromatic systems. Positional numbering initiates at the oxygen atom (position 1), proceeding through the fusion carbons (positions 4a and 8a) within the bicyclic system. The target compound, (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone, derives its name through functionalization at two key positions: bromination at carbon-8 and a benzoyl substituent at carbon-7 [2] [3].
Structural classification encompasses several key categories:
Table 1: Representative Benzodioxepin Derivatives and Molecular Descriptors
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Core Modification Sites |
---|---|---|---|---|
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde | 67869-90-3 | C₁₀H₁₀O₃ | 178.18 | C7 (formyl group) |
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | 22776-09-6 | C₁₁H₁₂O₃ | 192.21 | C7 (acetyl group) |
(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | Not specified | C₁₇H₁₅BrO₃ | 347.21 (calculated) | C7 (benzoyl), C8 (bromine) |
The benzodioxepin ring system exhibits restricted conformational freedom due to the ethylene bridge between oxygen atoms, creating a boat-like conformation in solution. This semi-rigid structure positions substituents at C7 and C8 in proximity to biological targets while maintaining sufficient flexibility for induced-fit binding. The bromine atom at C8 exerts both electronic and steric effects, decreasing electron density at adjacent positions and creating a synthetic handle for transition metal-catalyzed cross-coupling reactions. The ketone functionality at C7 provides a planar, conjugated system capable of hydrogen bonding and π-stacking interactions with biological macromolecules [2] [3] [6].
Bromination represents a strategic modification within the benzodioxepin series that profoundly influences both physicochemical properties and biological interactions. The introduction of bromine at position 8 serves multiple purposes in drug design:
Table 2: Impact of Bromination on Molecular Properties in Benzodioxepin Derivatives
Property | Non-Brominated Analog | 8-Brominated Derivative | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | 1.8-2.2 (calculated) | 2.9-3.4 (calculated) | Enhanced membrane permeability |
Molecular Polarizability | 20-22 ų | 24-27 ų | Improved van der Waals interactions |
Hydrogen Bond Acceptor | 3 atoms | 3 atoms | Unchanged hydrogen bonding capacity |
Metabolic Sites | Oxidation at C8/C9 | Oxidation shifted to C6/C9 | Altered metabolite profile |
Synthetic Utility | Limited functionalization options | Diversification via cross-coupling | Access to complex analogs in 1-2 steps |
Brominated benzodioxepins demonstrate enhanced binding affinities for nuclear receptors compared to non-halogenated analogs, particularly peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). The 8-bromo substitution creates a distinct hydrophobic binding pocket interaction that improves selectivity for PPARγ subtypes, making these compounds valuable tools for studying metabolic regulation pathways. Additionally, bromine's polarizability contributes to halogen bonding interactions with protein carbonyl groups and carboxylate side chains, a feature exploited in kinase inhibitor design targeting oncogenic signaling pathways [6] [7].
The strategic placement of bromine ortho to the ketone functionality in (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone creates a unique electronic environment that influences the compound's dipole moment (calculated ~4.2 Debye) and molecular conformation. X-ray crystallographic studies of related systems show that the C-Br bond adopts a near-perpendicular orientation to the aromatic plane, minimizing steric clash with the ortho-substituted benzoyl group. This spatial arrangement positions the bromine atom for optimal contact with hydrophobic residues in enzyme binding pockets, explaining the enhanced biological activity observed in brominated versus chlorinated analogs [6] [8].
The structural hybridity of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone enables diverse research applications spanning synthetic chemistry, medicinal pharmacology, and chemical biology:
PPARγ/RXR Modulation: Brominated benzodioxepin ketones demonstrate dual activity as partial agonists of PPARγ and allosteric modulators of RXRα. The 8-bromo-7-benzoyl substitution pattern creates a T-shaped molecular geometry complementary to the PPARγ ligand-binding domain (LBD), as confirmed through fluorescence polarization binding assays (Kd = 180-220 nM). These compounds induce PPARγ-dependent transcription at 10-100 nM concentrations without provoking the adipogenic side effects associated with full agonists like rosiglitazone. The bromine atom specifically interacts with Cys313 in helix 5 of PPARγ, forming a reversible thioether-like interaction that modulates receptor conformation and coactivator recruitment [7].
Anticancer Scaffold Development: The compound serves as a precursor to kinase inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR). Bromine displacement via Suzuki-Miyaura coupling with heteroarylboronic acids generates diverse analogs that inhibit angiogenesis at IC50 values of 0.8-5 µM. The electron-deficient benzodioxepin core intercalates between ATP-binding site residues while the bromine atom occupies a hydrophobic subpocket adjacent to the gatekeeper residue. In breast cancer xenograft models, optimized derivatives reduce tumor microvessel density by 60-75% compared to controls [6] [7].
Synthetic Versatility: The bromine atom serves as a linchpin for structural diversification through cross-coupling, nucleophilic displacement, and metal-halogen exchange reactions. Palladium-catalyzed reactions efficiently convert the brominated precursor to:
Table 3: Synthetic Transformation Pathways for (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone
Reaction Type | Reagents/Conditions | Representative Products | Application Focus |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O | 8-Aryl-7-benzoylbenzodioxepins | PPARγ selectivity optimization |
Reductive Amination | R-NH₂, NaBH₃CN, MeOH/AcOH | 7-(α-Aminoalkyl)benzodioxepins | Blood-brain barrier penetration |
Grignard Addition | R-MgBr, THF, -78°C to rt | Tertiary alcohol derivatives | Metabolic stability enhancement |
Heterocycle Formation | NH₂NH₂/AcOH or NH₂OH·HCl/NaOH | Pyrazole/isoxazole-fused systems | Kinase inhibition potency |
Carbonyl Reduction | NaBH₄, CeCl₃, MeOH | Secondary alcohol analogs | Solubility improvement |
The benzodioxepin scaffold demonstrates favorable drug-like properties, with calculated logP values of 3.5-4.0 for typical derivatives, molecular weights <400 g/mol, and moderate polar surface areas (60-70 Ų). These parameters align with Lipinski's criteria for oral bioavailability, making the core structure attractive for lead optimization programs. In biochemical assays, the 8-bromo-7-benzoyl substitution pattern imparts resistance to glutathione conjugation compared to analogous naphthalenone systems, reducing potential metabolic inactivation pathways. Current research explores benzodioxepin conjugates with glitazone pharmacophores for synergistic effects in diabetes management and hybrid molecules combining benzodioxepin motifs with histone deacetylase (HDAC) inhibitor cap groups for oncology applications [3] [7].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: